molecular formula C13H13F3O5 B13888795 Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate

Cat. No.: B13888795
M. Wt: 306.23 g/mol
InChI Key: FYRYONZHORVERF-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains functional groups such as ester, ether, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate typically involves esterification and etherification reactions. One common method involves the reaction of 2-(2-ethoxy-2-oxoethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-(2-ethoxy-2-hydroxyethoxy)-3-(trifluoromethyl)benzoate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate
  • Methyl 2-(2-ethoxy-2-oxoethoxy)-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers.

Properties

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H13F3O5/c1-3-20-10(17)7-21-11-8(12(18)19-2)5-4-6-9(11)13(14,15)16/h4-6H,3,7H2,1-2H3

InChI Key

FYRYONZHORVERF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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